8-Hydroxyquinoline-4-carbaldehyde

Catalog No.
S3391645
CAS No.
14510-07-7
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyquinoline-4-carbaldehyde

CAS Number

14510-07-7

Product Name

8-Hydroxyquinoline-4-carbaldehyde

IUPAC Name

8-hydroxyquinoline-4-carbaldehyde

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c12-6-7-4-5-11-10-8(7)2-1-3-9(10)13/h1-6,13H

InChI Key

PYOVEJVKZRJJQK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)O)C=O

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)O)C=O

8-Hydroxyquinoline-4-carbaldehyde is a compound characterized by the presence of both a hydroxy group and an aldehyde group attached to a quinoline structure. The molecular formula of 8-hydroxyquinoline-4-carbaldehyde is C9H7NO2, and its structure features a quinoline ring with a hydroxyl group at the 8-position and an aldehyde at the 4-position. This compound belongs to the class of 8-hydroxyquinoline derivatives, which are known for their diverse biological activities and ability to form chelates with metal ions due to the electron-rich nature of the hydroxyl and nitrogen groups .

Synthesis and Characterization:

8-Hydroxyquinoline-4-carbaldehyde is a heterocyclic aromatic organic compound. Studies have been conducted on the synthesis of this compound using various methods, such as the Duff reaction, the Pschorr reaction, and the Skraup synthesis. PubChem, 8-Hydroxyquinoline-4-carbaldehyde:

These studies have also involved the characterization of the synthesized compound using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).

Potential Applications:

Research has explored the potential applications of 8-hydroxyquinoline-4-carbaldehyde in various scientific fields, including:

  • Medicinal Chemistry: Due to the presence of the hydroxyl and aldehyde functional groups, 8-hydroxyquinoline-4-carbaldehyde has been investigated for its potential to form complexes with metal ions. These metal complexes may exhibit various biological activities, and researchers have explored their potential as antimicrobials, antitumor agents, and enzyme inhibitors. GlpBio, 8-Hydroxyquinoline-4-carbaldehyde:
  • Material Science: The unique properties of 8-hydroxyquinoline-4-carbaldehyde have led to investigations into its potential applications in material science. For example, researchers have studied its use as a ligand in the development of new coordination polymers and metal-organic frameworks.
Due to its functional groups. Key reactions include:

  • Electrophilic Aromatic Substitution: The hydroxyl group facilitates electrophilic substitution on the aromatic ring, allowing for further functionalization.
  • Formylation Reactions: The presence of the aldehyde group makes it reactive towards nucleophiles, enabling reactions like condensation with amines or other nucleophiles to form more complex structures .
  • Chelation: The compound acts as a bidentate ligand, forming stable complexes with metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺. This property is particularly useful in various applications including catalysis and materials science .

8-Hydroxyquinoline-4-carbaldehyde exhibits significant biological activities, including:

  • Anticancer Properties: Studies have shown that derivatives of 8-hydroxyquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antiviral Effects: Some derivatives demonstrate antiviral activity by interfering with viral replication processes without being virucidal, thus reducing the yield of infectious virions in treated cells .
  • Antimicrobial Activity: Compounds based on this structure have been reported to possess antimicrobial properties against a range of pathogens, making them potential candidates for antibiotic development .

The synthesis of 8-hydroxyquinoline-4-carbaldehyde can be achieved through several methods:

  • Reimer-Tiemann Reaction: This method involves the reaction of phenols with chloroform in the presence of a strong base to introduce formyl groups onto the aromatic ring.
  • Vilsmeier-Haack Reaction: This reaction allows for the direct formylation of 8-hydroxyquinoline using phosphorus oxychloride and dimethylformamide, yielding 8-hydroxyquinoline-4-carbaldehyde efficiently .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields through controlled heating conditions .

8-Hydroxyquinoline-4-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential in treating cancer and infectious diseases due to their biological activities.
  • Analytical Chemistry: Used as a chelating agent in spectroscopic studies and metal ion detection.
  • Material Science: Employed in the fabrication of organic light-emitting diodes (OLEDs) and as a luminescent material due to its ability to form stable complexes with metals .

Interaction studies involving 8-hydroxyquinoline-4-carbaldehyde focus on its chelation properties and biological interactions:

  • Metal Ion Complexation: Research has demonstrated that this compound can effectively bind various metal ions, influencing their bioavailability and toxicity.
  • Biological Targets: Investigations into how this compound interacts with cellular targets reveal insights into its mechanism of action in inhibiting cancer cell growth or viral replication .

Several compounds share structural similarities with 8-hydroxyquinoline-4-carbaldehyde. Key comparisons include:

Compound NameStructure FeaturesUnique Properties
8-HydroxyquinolineHydroxy group at position 8Known for its strong chelating ability
5-Bromo-8-hydroxyquinolineBromine substitution at position 5Enhanced antimicrobial activity
7-Amino-8-hydroxyquinolineAmino group at position 7Increased biological activity in cancer models
8-Hydroxyquinoline-2-carboxylic acidCarboxylic acid at position 2Used in drug formulation for enhanced solubility

These compounds highlight the versatility of the quinoline structure while showcasing how modifications can lead to distinct biological activities and applications.

XLogP3

1.5

Dates

Modify: 2023-08-19

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